3-(propan-2-yl)pyridine-2-carbonitrile
Description
Overview of Pyridine (B92270) Scaffolds as Fundamental Heterocycles in Synthetic Strategies
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. pharmint.netsigmaaldrich.comnist.gov Structurally related to benzene, the nitrogen atom imparts unique properties, including basicity and the ability to act as a Lewis base. youtube.com This fundamental scaffold is ubiquitous in nature, forming the core of essential molecules like the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as numerous alkaloids. sigmaaldrich.com In the realm of synthetic chemistry, pyridine derivatives are prized for their diverse applications, serving as ligands in organometallic catalysis, versatile solvents, and, most notably, as building blocks for pharmaceuticals and agrochemicals. pharmint.netsigmaaldrich.com The ability to modify the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it a "privileged scaffold" in drug discovery. nist.govcymitquimica.com
Significance of the Carbonitrile Functional Group in Synthetic Transformations and Molecular Design
The carbonitrile, or cyano, functional group (-C≡N) is a highly versatile and valuable moiety in organic synthesis. nih.gov Its strong electron-withdrawing nature and linear geometry significantly influence a molecule's reactivity and physical properties. nih.gov The carbon atom of the nitrile is electrophilic, while the nitrogen is nucleophilic, and the triple bond can participate in various cycloaddition reactions. biosynth.com This dual reactivity allows the carbonitrile group to be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones, making it a key synthetic intermediate. chemspider.com In molecular design, the nitrile group is often employed as a bioisostere for other functional groups and can participate in crucial binding interactions with biological targets, such as through hydrogen bonding or dipole interactions. biosynth.com
Positioning of 3-(propan-2-yl)pyridine-2-carbonitrile within the Landscape of Substituted Pyridine Chemistry
Research Scope and Aims for this compound Investigations
Given the lack of specific published research on this compound, any discussion of its research scope remains hypothetical. However, based on the chemistry of related compounds, potential research aims could include:
Synthesis and Characterization: Developing an efficient and scalable synthesis for the compound and fully characterizing it using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.
Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The pyridine carbonitrile moiety is a known pharmacophore in various drug candidates.
Agrochemical Research: Screening the compound for potential herbicidal, insecticidal, or fungicidal activity, as many pyridine derivatives have found applications in agriculture.
Materials Science: Exploring its use as a building block for functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where the electronic properties of the substituted pyridine ring could be advantageous.
Without foundational data, these areas represent unexplored avenues for the scientific community. The absence of this compound from major chemical databases and supplier catalogs further underscores its current low profile in the field of chemical research.
Properties
CAS No. |
1780025-01-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Propan 2 Yl Pyridine 2 Carbonitrile and Analogs
Strategic Retrosynthetic Analysis for Pyridine-2-carbonitrile (B1142686) Frameworks
Retrosynthetic analysis is a foundational technique in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. lakotalakes.com This process is essential for designing a logical and efficient synthetic plan. advancechemjournal.com
For the pyridine-2-carbonitrile framework, several key disconnection points can be identified. A primary disconnection involves breaking the bonds of the pyridine (B92270) ring itself. This approach views the pyridine ring as the central synthon to be constructed. Common strategies for forming the pyridine ring, such as the Hantzsch or Knorr syntheses, can be envisioned. lakotalakes.comadvancechemjournal.com For instance, a Hantzsch-type synthesis would involve the condensation of an α,β-unsaturated compound, an active methylene (B1212753) compound, and a nitrogen source like ammonia. lakotalakes.com
Another critical disconnection is at the C2-CN bond. This simplifies the synthesis to the preparation of a 2-halopyridine followed by a cyanation reaction. This is a common and often effective strategy. Further disconnections can be made on the substituent, in this case, the propan-2-yl group, which could be introduced via a coupling reaction on a pyridine ring bearing a suitable leaving group.
The design of precursors is guided by these disconnection points. If the pyridine ring is to be constructed, precursors would include dicarbonyl compounds, enamines, or other components of multi-component reactions. If a pre-formed pyridine ring is to be functionalized, precursors would be appropriately substituted pyridines, such as halopyridines or pyridinones.
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step assembly of the target molecule. chemistnotes.com | Simpler to plan and execute for less complex molecules. | Lower overall yield in long sequences, potential for material loss at each step. wikipedia.orgyoutube.com |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall efficiency and yield, shorter overall synthesis time, greater flexibility. chemistnotes.comfiveable.me | Can be more complex to design and may require the development of specific coupling reactions. |
Ultimately, the choice between a linear and convergent strategy depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions involved. For complex molecules, a convergent approach is often superior. wikipedia.org
Direct Synthetic Routes to Pyridine-2-carbonitriles
Several direct synthetic routes have been developed to access pyridine-2-carbonitrile frameworks, offering alternatives to the traditional functionalization of pre-existing pyridine rings.
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly atom-economical and can rapidly generate molecular complexity.
One notable MCR for the synthesis of substituted pyridines is a variation of the Hantzsch pyridine synthesis. While the classical Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, modern modifications allow for the direct formation of the aromatic pyridine ring. For the synthesis of pyridine-2-carbonitriles, a one-pot reaction involving an enaminonitrile, an active methylene compound, and a 1,3-dicarbonyl compound or its equivalent can be employed.
Another powerful MCR approach involves the condensation of 1-cyanomethylpyridinium salts with various reagents to yield 2-aminopyridines, which can then be converted to pyridine-2-carbonitriles. baranlab.org
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridines. These methods often proceed under mild conditions with high efficiency and selectivity.
Cycloaddition Reactions: A prominent approach involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt, rhodium, or nickel. This reaction allows for the direct formation of the pyridine ring with a nitrile group at the 2-position. The substituents on the pyridine ring can be controlled by the choice of the alkyne starting materials.
Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted pyridines. For instance, a Sonogashira coupling can be used to introduce an ethynyl (B1212043) group, which can be a precursor to other functional groups. beilstein-journals.org The Suzuki and Stille couplings are also widely used to introduce alkyl or aryl substituents onto the pyridine ring.
| Catalyst/Reagent | Reaction Type | Description |
| PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org |
| Cobalt, Rhodium, or Nickel complexes | [2+2+2] Cycloaddition | Cyclotrimerization of alkynes and a nitrile to form a substituted pyridine. |
Radical reactions offer unique pathways for the formation of C-C and C-N bonds, providing access to pyridine rings that may be difficult to synthesize via ionic pathways. Radical cyclization strategies often involve the generation of a radical species that then undergoes an intramolecular cyclization onto a nitrile or another suitable acceptor.
For example, a vinyl or aryl radical can be generated from a corresponding halide or other precursor. This radical can then add to a pendant nitrile group, followed by a series of steps to form the pyridine ring. These reactions are often initiated by a radical initiator such as AIBN (azobisisobutyronitrile) or by photoredox catalysis. While less common than other methods for pyridine synthesis, radical-mediated approaches can be highly effective for specific substitution patterns and offer a complementary strategy to traditional methods.
Introduction and Functionalization of the Isopropyl Moiety
The introduction of an isopropyl group onto a pyridine ring can be a challenging endeavor due to the electron-deficient nature of the pyridine nucleus. Friedel-Crafts type alkylations, which are standard for many aromatic systems, are generally ineffective for pyridines unless the ring is activated with electron-donating substituents. youtube.com Consequently, alternative strategies are required to achieve this transformation efficiently and with high regioselectivity.
Selective Alkylation Methodologies on Pyridine Rings
Direct C-H alkylation of pyridines offers a step-economical approach to installing alkyl groups. However, controlling the position of alkylation is a significant hurdle. Without pre-functionalization, reactions often yield mixtures of isomers. nih.gov
A notable strategy to overcome this challenge involves the use of a blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group can be attached to the pyridine nitrogen. This approach has been shown to enable the selective C-4 alkylation of pyridines using Minisci-type decarboxylative alkylation. nih.govchemistryviews.org While this method is powerful for C-4 functionalization, achieving C-3 selectivity, as required for 3-(propan-2-yl)pyridine-2-carbonitrile, necessitates different approaches.
Radical alkylation presents another avenue. The addition of alkyl radicals to pyridinium (B92312) salts can lead to alkylated pyridines. youtube.com The success and regioselectivity of these reactions are highly dependent on the nature of the radical and the substituents on the pyridine ring. For example, electron-deficient radicals tend to add to donor-substituted pyridines with high regioselectivity. youtube.com
Recent advancements have demonstrated that the choice of an alkyllithium activator can direct the alkylation of pyridines using 1,1-diborylalkanes. By switching between methyllithium (B1224462) and sec-butyllithium, it is possible to selectively install an alkyl group at either the C4 or C2 position of the pyridine ring. acs.org This method offers a transition-metal-free approach to regiodivergent alkylation. acs.org
Table 1: Comparison of Selective Alkylation Methodologies for Pyridines
| Methodology | Directing Principle | Typical Position of Alkylation | Key Features |
| Blocking Group Strategy | Steric hindrance and electronic effects of the blocking group | C4 | Utilizes inexpensive starting materials, operationally simple. nih.govchemistryviews.org |
| Radical Alkylation | Electronic nature of the radical and pyridine substrate | Varies | Can be highly regioselective with appropriate substrates. youtube.com |
| Alkyllithium-Mediated Alkylation | Choice of alkyllithium activator and solvent | C2 or C4 | Transition-metal-free, allows for regiodivergent synthesis. acs.org |
Cross-Coupling Reactions Involving Isopropyl Sources
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. acs.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org For the synthesis of 3-isopropylpyridine derivatives, a common strategy involves the cross-coupling of a 3-halopyridine with an isopropyl-containing organometallic reagent.
The Kumada coupling, which utilizes a Grignard reagent as the organometallic partner, is a classic example of such a reaction. acs.org A plausible route to 3-isopropylpyridine would involve the reaction of 3-bromopyridine (B30812) or 3-chloropyridine (B48278) with isopropylmagnesium bromide in the presence of a suitable nickel or palladium catalyst. The choice of ligand is crucial for achieving high yields and preventing side reactions. acs.org
The Suzuki-Miyaura coupling, employing an organoboron reagent, is another widely used method. While the preparation of pyridine-2-boronates can be challenging, pyridine-2-sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions. sigmaaldrich.com This approach has proven successful for creating linkages between pyridine and other heterocycles. sigmaaldrich.com
Iron-catalyzed cross-coupling reactions have also gained prominence as a more cost-effective and environmentally friendly alternative to palladium- or nickel-based systems. These reactions can effectively couple heteroaromatic tosylates and phosphates with alkyl Grignard reagents at low temperatures. organic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions for Isopropyl-Pyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |
| Kumada Coupling | Isopropylmagnesium halide | 3-Halopyridine | Nickel or Palladium with phosphine (B1218219) ligands acs.org |
| Suzuki-Miyaura Coupling | Isopropylboronic acid/ester or Pyridine-2-sulfinate | 3-Halopyridine | Palladium with various ligands sigmaaldrich.com |
| Iron-Catalyzed Coupling | Isopropylmagnesium halide | 3-Tosyloxy or 3-Phosphatoxypyridine | Iron salts organic-chemistry.org |
Regioselective Installation of the Carbonitrile Group at Pyridine C2
The introduction of a cyano group at the C2 position of the pyridine ring is a critical step in the synthesis of the target molecule. Several methods exist for this transformation, each with its own advantages and limitations.
Cyanation Reactions (e.g., modified Rosenmund-von Braun reactions)
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgorganic-chemistry.org This reaction traditionally requires high temperatures and polar, high-boiling solvents, which can limit its applicability to sensitive substrates. organic-chemistry.orgthieme-connect.de
Modifications to the classical Rosenmund-von Braun conditions have been developed to improve its efficiency and functional group tolerance. The use of additives like L-proline has been shown to promote the cyanation of aryl bromides at lower temperatures (80–120 °C). thieme-connect.deresearchgate.net This modified protocol offers an efficient and convenient approach for the synthesis of aryl nitriles. thieme-connect.deresearchgate.net
Palladium- and nickel-catalyzed cyanation reactions have also emerged as powerful alternatives. thieme-connect.de However, these methods often require the use of expensive and toxic phosphine ligands. thieme-connect.de
For the specific case of 2-cyanopyridines, methods starting from activated pyridine N-oxides or N-alkylpyridines are also common. google.com A process has been developed for the preparation of 2-cyanopyridines from 2-halopyridines using an activating agent, such as a nucleophilic tertiary nitrogen moiety, and a cyanide source in a polar solvent. google.com This method avoids the need for heavy metals and the multi-step preparation of pyridine N-oxides. google.com
The Reissert-Henze reaction offers another route to 2-cyanopyridines. A modified version of this reaction utilizes pyridine 1-oxides and trimethylsilanecarbonitrile to achieve regioselective cyanation. acs.org
Table 3: Comparison of Cyanation Methods for Pyridine C2 Position
| Cyanation Method | Starting Material | Reagents | Key Features |
| Modified Rosenmund-von Braun | 2-Halopyridine | CuCN, L-proline | Lower reaction temperatures, good functional group tolerance. thieme-connect.deresearchgate.net |
| Activated Halopyridine Cyanation | 2-Halopyridine | Cyanide source, activating agent (e.g., DMAP) | Avoids heavy metals and N-oxide formation. google.com |
| Modified Reissert-Henze | Pyridine 1-oxide | Trimethylsilanecarbonitrile | Regioselective cyanation of the N-oxide. acs.org |
Oxidative Functionalization and Dehydration Pathways from Precursors
An alternative to direct cyanation is the conversion of a pre-existing functional group at the C2 position into a nitrile. One common pathway involves the dehydration of a primary amide. A variety of reagents can effect this transformation, and recent developments have focused on both catalyzed and non-catalyzed methods. rsc.org
Another approach is the oxidative dehydrogenation of a primary amine. This can be achieved using various oxidizing agents, including copper-catalyzed systems with molecular oxygen as the oxidant. researchgate.net This method is attractive from a green chemistry perspective.
Aldoximes at the C2 position can also be dehydrated to form the corresponding nitrile. organic-chemistry.org This transformation can be catalyzed by various reagents, including iron complexes. organic-chemistry.org
Furthermore, oxidative cyanation can be achieved by treating electron-rich arenes with electrophilic cyanide cation equivalents and Lewis acids. youtube.com For pyridines, activation of the nitrogen, for instance by forming a pyridinium salt, can facilitate nucleophilic attack by cyanide at the 2-position, followed by elimination. youtube.com
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. biosynce.com
In the context of pyridine synthesis, microwave-assisted organic synthesis has been recognized as a green chemistry tool. acs.orgnih.gov It can lead to shorter reaction times, higher yields, and purer products. acs.orgnih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to a greener process by reducing solvent use and purification steps. acs.orgnih.gov
The use of catalysis is a cornerstone of green chemistry. biosynce.com Pyridine and its derivatives can themselves act as catalysts or ligands in various reactions. For example, palladium-pyridine complexes are used in Suzuki-Miyaura cross-coupling reactions, improving efficiency and selectivity. biosynce.com Iron-catalyzed reactions are also gaining favor as they utilize a more abundant and less toxic metal than palladium or nickel. rsc.org
The choice of solvent is another critical factor. The development of reactions that can be performed in water or other environmentally benign solvents is a key goal. researchgate.net For instance, an eco-friendly protocol for the dehydration of aldoximes to nitriles has been described using aqueous methanol (B129727) as the solvent. organic-chemistry.org
Electrochemical methods also offer a sustainable alternative to traditional chemical oxidants and reductants. researchgate.net Paired electrolysis, for example, can be used for decarboxylative cyanation reactions. researchgate.net
By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.
Solvent-Free and Catalyst-Free Reaction Conditions
The elimination of solvents and catalysts in chemical synthesis represents a significant step towards greener and more atom-economical processes. Solvent-free, or neat, reaction conditions can enhance reaction rates, simplify purification procedures, and reduce the generation of volatile organic waste.
One notable approach involves the synthesis of multi-substituted pyridines from ylidenemalononitriles at room temperature without the need for a solvent. nih.govrsc.org This method provides a facile and mild pathway to highly functionalized aminonicotinonitriles, which are precursors to a wide range of pyridine derivatives. nih.gov The reaction proceeds by combining ylidenemalononitriles with a primary amine, leading to the formation of the pyridine ring structure. nih.gov While some syntheses under solvent-free conditions still rely on a catalyst nih.govniscpr.res.in, the development of catalyst-free methodologies is an active area of research. For instance, a novel solvent- and halide-free method has been developed for the synthesis of pyridine-2-yl substituted ureas, which proceeds through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This particular reaction demonstrates high atom economy and can generate a variety of substituted ureas in good to high yields (63-92%). rsc.org
These methodologies highlight a shift towards more sustainable synthetic practices. Although direct solvent-free and catalyst-free synthesis of this compound is not explicitly detailed in the reviewed literature, the principles established in the synthesis of analogous structures are highly applicable.
Table 1: Examples of Solvent-Free Synthesis of Pyridine Analogs
| Product Type | Reactants | Conditions | Yield | Citation |
|---|---|---|---|---|
| Multi-substituted aminonicotinonitriles | Ylidenemalononitriles, Primary amines | Room Temperature, Solvent-Free | 85-97% | nih.govrsc.org |
| Pyridine-2-yl substituted ureas | Pyridine N-oxides, Dialkylcyanamides | Solvent-Free, Catalyst-Free | 63-92% | rsc.org |
| Pyrido[2,3-d]pyrimidines | Aromatic aldehydes, Malononitrile, 6-amino-1,3-dimethyluracil | 90°C, Solvent-Free (with lactic acid catalyst) | High | niscpr.res.in |
Microwave-Assisted and Flow Chemistry Applications
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable alternative to conventional heating methods, offering benefits such as dramatic reductions in reaction times, improved reaction yields, and enhanced energy efficiency. organic-chemistry.orgsemanticscholar.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture allows for rapid and uniform heating, often leading to different outcomes or higher efficiencies compared to conductive heating. organic-chemistry.orgresearchgate.net
A wide array of pyridine derivatives have been synthesized using microwave irradiation. nih.govmdpi.com For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, high-yielding step under microwave conditions. organic-chemistry.orgresearchgate.net By irradiating ethyl β-aminocrotonate and various alkynones at 170°C, tri- or tetrasubstituted pyridines can be obtained in minutes with excellent regiochemical control. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency, with reported yields reaching up to 98%. organic-chemistry.org Even solvent-free reactions are possible under microwave conditions, providing a greener alternative. organic-chemistry.org
Other examples include one-pot, multi-component reactions to form pyrazolo[3,4-b]pyridine derivatives, where microwave heating significantly shortens reaction times and increases yields compared to conventional methods. mdpi.comrsc.org Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been achieved in just 5 minutes in good to excellent yields under solvent-free, microwave-assisted conditions using a catalytic amount of Yb(OTf)₃ on silica (B1680970) gel. nih.gov
Table 2: Microwave-Assisted Synthesis of Pyridine Analogs
| Reaction Type | Reactants | Conditions | Time | Yield | Citation |
|---|---|---|---|---|---|
| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | 170°C, DMSO or Solvent-Free | 10-20 min | up to 98% | organic-chemistry.orgresearchgate.net |
| Pyrazolo[3,4-b]pyridine Synthesis | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-keto-nitriles | Acetic Acid, MW irradiation | Shorter than conventional | Higher than conventional | mdpi.com |
| Thieno[2,3-b]pyridine Synthesis | 2-amino-3-thiophene-carbonitriles, Ketones | Yb(OTf)₃, Silica gel, Solvent-Free, MW irradiation | 5 min | Good to Excellent | nih.gov |
| Pyridinyl-1,3,5-triazine Synthesis | 2-aminopyridine, Cyanamide, Aldehydes/Ketones | Neat, 120°C, MW irradiation | 15 min | up to 70% | nih.gov |
Flow Chemistry Applications
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is an emerging technology with significant advantages in organic synthesis. bohrium.comsci-hub.se This approach allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to high reproducibility, improved safety (especially when handling hazardous reagents), and enhanced scalability. sci-hub.sebeilstein-journals.org
The synthesis of heterocyclic compounds, including nitriles and pyridines, is well-suited for flow chemistry. uc.ptdurham.ac.uk A cyanide-free method for synthesizing aryl nitriles has been developed using a continuous flow process. rsc.org This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles via the van Leusen reaction under mild conditions, with a short residence time of just 1.5 minutes. rsc.org This process is scalable and offers an improved safety profile by avoiding the use of toxic cyanide reagents. rsc.org
Flow chemistry setups can be designed for multi-step syntheses, allowing for the sequential transformation of intermediates without isolation. beilstein-journals.orguc.pt This integration streamlines the synthetic process, reduces waste, and can be combined with in-line analysis for real-time reaction monitoring. beilstein-journals.org While specific applications in the synthesis of this compound are not yet widely reported, the modular nature of flow chemistry makes it a powerful tool for developing optimized and sustainable production methods for this and related compounds. durham.ac.ukvapourtec.com The technology is particularly advantageous for reactions that are difficult to control in batch mode or that require precise conditions to achieve high selectivity. nih.gov
Table 3: Flow Chemistry Applications in Heterocyclic Synthesis
| Synthesis Target | Method | Key Advantages | Citation |
|---|---|---|---|
| Aryl Nitriles | Cyanide-free van Leusen reaction with TosMIC | Fast (1.5 min residence time), Scalable, Improved Safety | rsc.org |
| Heterocycles (General) | Multi-step flow systems | Automation, In-line analysis, Reduced waste | uc.ptdurham.ac.uk |
| Imine Synthesis & Reduction | Two-step flow reaction with in-line IR analysis | Custom-made reactors, Process control | beilstein-journals.org |
| 1,2,3-Triazoles | Copper(I)-catalyzed Huisgen cycloaddition | Use of immobilized catalysts, High throughput | durham.ac.uk |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-(propan-2-yl)pyridine-2-carbonitrile. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to map out the complete atomic connectivity.
Application of 2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems and spatial relationships within this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton of the isopropyl group and the methyl protons. Additionally, correlations among the aromatic protons on the pyridine (B92270) ring would help in assigning their specific positions.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded carbon-hydrogen pairs. sdsu.edu In the context of this compound, the HMQC or HSQC spectrum would show cross-peaks connecting the methine proton to its corresponding carbon in the isopropyl group, the methyl protons to their carbons, and the aromatic protons to their respective carbons on the pyridine ring. This provides a direct link between the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding. youtube.com In this compound, a NOESY experiment could reveal through-space interactions between the protons of the isopropyl group and the proton at the C4 position of the pyridine ring, confirming their relative orientation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Pyridine-H4 | ~7.8 | ~138 | C2, C3, C5, C6 | Isopropyl-CH |
| Pyridine-H5 | ~7.4 | ~125 | C3, C4, C6 | Pyridine-H4, Pyridine-H6 |
| Pyridine-H6 | ~8.6 | ~152 | C2, C4, C5 | Pyridine-H5 |
| Isopropyl-CH | ~3.5 | ~34 | Pyridine-C3, Isopropyl-CH₃ | Pyridine-H4, Isopropyl-CH₃ |
| Isopropyl-CH₃ | ~1.3 | ~23 | Isopropyl-CH, Pyridine-C3 | Isopropyl-CH |
| Pyridine-C2 | - | ~130 | Pyridine-H4, Pyridine-H6 | - |
| Pyridine-C3 | - | ~160 | Isopropyl-CH, Pyridine-H4, Pyridine-H5 | - |
| Nitrile-CN | - | ~117 | Pyridine-H6 | - |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Computational NMR Chemical Shift Prediction and Validation
Computational methods, often employing Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.gov These theoretical calculations can provide a valuable cross-validation of experimental data. For this compound, calculating the ¹H and ¹³C chemical shifts and comparing them with the experimental values can help to resolve any ambiguities in the spectral assignments and provide a higher level of confidence in the determined structure. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
For this compound, the most characteristic vibrational band would be that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, intense band in the IR spectrum in the region of 2200-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functionality. Other key vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and various bending vibrations.
Theoretical Vibrational Frequency Calculation and Assignment
Similar to NMR, computational methods can be used to calculate the theoretical vibrational frequencies of this compound. These calculations can aid in the assignment of the experimental IR and Raman spectra, especially in complex regions where multiple vibrational modes may overlap. By comparing the calculated and experimental spectra, a more detailed and accurate assignment of the observed bands can be achieved.
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2200 - 2260 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |
| C-H (Isopropyl) | Bending | 1370 - 1390 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) from the isopropyl moiety or the loss of the entire isopropyl group ([M-43]⁺). Cleavage of the pyridine ring could also lead to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. csic.es For this compound, HRMS would be used to confirm the molecular formula (C₉H₁₀N₂) by matching the experimentally measured exact mass with the theoretically calculated mass.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of organic molecules by probing their fragmentation pathways. In a typical MS/MS experiment, the protonated molecule of this compound, with a molecular weight of 146.19 g/mol , would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
The fragmentation of this compound is anticipated to proceed through several characteristic pathways, dictated by the lability of specific bonds and the stability of the resulting fragments. The primary fragmentation events are expected to involve the isopropyl substituent and the nitrile group.
A probable primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the isopropyl group, leading to the formation of a stable secondary carbocation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 131. Subsequent fragmentation could involve the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pattern for cyanopyridines, which would yield a fragment at m/z 104.
Another significant fragmentation route would be the cleavage of the entire isopropyl group as a radical (•CH(CH₃)₂), resulting in a fragment ion at m/z 103, corresponding to the 2-cyanopyridine (B140075) cation. The stability of this fragment is enhanced by the electron-withdrawing nature of the nitrile group.
To illustrate the expected fragmentation pattern, a hypothetical tandem mass spectrum is presented below. The relative abundances are predictive and would require experimental verification.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance (%) |
| 147.1 [M+H]⁺ | 132.1 | CH₃ | [M+H - CH₃]⁺ | 100 |
| 147.1 [M+H]⁺ | 105.1 | C₃H₇ | [M+H - C₃H₇]⁺ | 75 |
| 147.1 [M+H]⁺ | 120.1 | HCN | [M+H - HCN]⁺ | 40 |
| 132.1 | 105.1 | HCN | [Fragment - HCN]⁺ | 60 |
This table is illustrative and based on predicted fragmentation patterns. Actual experimental data may vary.
The precise masses of the precursor and fragment ions, obtainable with high-resolution mass spectrometry, would further allow for the determination of the elemental composition of each fragment, lending greater confidence to the structural assignments. nih.govlibretexts.org
X-ray Crystallography Studies for Solid-State Structural Determination
While mass spectrometry provides invaluable information about a molecule's connectivity, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's architecture.
Single Crystal Growth Methodologies for Pyridine Carbonitrile Derivatives
The prerequisite for a successful X-ray crystallographic analysis is the availability of high-quality single crystals. For pyridine carbonitrile derivatives such as this compound, several crystal growth methodologies can be employed.
One of the most common and effective techniques is slow evaporation from a saturated solution . This method involves dissolving the compound in a suitable solvent or a mixture of solvents until saturation is achieved. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute surpasses the saturation point, promoting the formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol (B129727), acetone, or mixtures with less polar solvents like hexane (B92381) could be suitable candidates.
Another widely used technique is slow cooling of a saturated solution . In this method, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, or even below, causing the solubility of the compound to decrease and leading to crystallization.
For more challenging compounds, vapor diffusion can be an effective method. This involves dissolving the compound in a small volume of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solvent containing the compound, reducing its solubility and inducing crystallization.
Crystallographic Data Interpretation and Refinement Techniques
Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected by a detector. This raw data is then processed to determine the unit cell dimensions and the space group of the crystal.
The interpretation of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This initial model is then refined using least-squares methods. The refinement process aims to minimize the difference between the observed diffraction data and the data calculated from the model.
Several key parameters are used to assess the quality of the crystallographic data and the refinement. The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factor values indicate a better fit. The goodness-of-fit (GOF) should ideally be close to 1 for a good refinement.
The final output of a successful crystallographic study is a detailed structural model, which is typically presented in a Crystallographic Information File (CIF) . This file contains all the pertinent information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement process.
Below is a hypothetical table of crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₁₀N₂ |
| Formula weight | 146.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 7.8(1) Å |
| α = 90°, β = 105.2(5)°, γ = 90° | |
| Volume | 785(3) ų |
| Z | 4 |
| Density (calculated) | 1.235 Mg/m³ |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
This table is a hypothetical representation of crystallographic data and is intended for illustrative purposes only.
The successful application of these advanced spectroscopic and structural elucidation methodologies would provide a comprehensive and unambiguous understanding of the chemical nature of this compound.
Reactivity and Transformation Pathways of 3 Propan 2 Yl Pyridine 2 Carbonitrile
Reactions at the Carbonitrile Moiety
The carbonitrile (cyano) group is a versatile functional group featuring a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com
The nitrile group of 3-(propan-2-yl)pyridine-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide or carboxylic acid. lumenlearning.comweebly.com The reaction proceeds through the formation of an amide intermediate, 3-(propan-2-yl)picolinamide. chemistrysteps.com
Under harsh conditions, such as heating with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH), the hydrolysis continues, converting the intermediate amide into the final carboxylic acid product, 3-(propan-2-yl)picolinic acid, and ammonia or an ammonium salt. stackexchange.comlibretexts.org
It is possible to halt the reaction at the amide stage by using milder or more controlled conditions. chemistrysteps.com For instance, acid-catalyzed hydrolysis using a mixture like trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been used for the selective conversion of nitriles to amides. stackexchange.com
Table 1: Hydrolysis Reactions
| Reactant | Reagents/Conditions | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | H₂O, H⁺ or OH⁻ (mild) | 3-(propan-2-yl)picolinamide | Partial Hydrolysis |
The carbonitrile group can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org
Reduction to a primary amine, (3-(propan-2-yl)pyridin-2-yl)methanamine, is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Catalytic hydrogenation, using molecular hydrogen (H₂) with a metal catalyst such as Raney nickel or palladium, is another effective method for producing primary amines from nitriles. wikipedia.orgorganic-chemistry.org
Conversion to the corresponding aldehyde, 3-(propan-2-yl)picolinaldehyde, requires a less powerful and more sterically hindered reducing agent to prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. wikipedia.org The reaction proceeds by the addition of one hydride equivalent to form an imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comwikipedia.org
Table 2: Reduction Reactions
| Reactant | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. LiAlH₄, Ether 2. H₂O | (3-(propan-2-yl)pyridin-2-yl)methanamine | Amine Synthesis |
| This compound | H₂, Raney Ni or Pd catalyst | (3-(propan-2-yl)pyridin-2-yl)methanamine | Catalytic Hydrogenation |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This reaction provides a valuable route for the formation of carbon-carbon bonds.
The reaction of this compound with a Grignard reagent would initially form an imine anion salt. Subsequent hydrolysis of this intermediate would yield a ketone. libretexts.org For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would produce 1-(3-(propan-2-yl)pyridin-2-yl)ethan-1-one.
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component (a dipolarophile) in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to form five-membered heterocyclic rings. uchicago.eduresearchgate.net
For instance, the reaction of this compound with an organic azide (R-N₃) would lead to the formation of a tetrazole derivative. These reactions can often be promoted thermally or by a catalyst. The presence of electron-withdrawing substituents on the nitrile can make the cycloaddition more favorable both kinetically and thermodynamically. nih.gov
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgutexas.edu The ring nitrogen atom is electronegative and withdraws electron density, deactivating the ring towards attack by electrophiles. askfilo.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., for nitration), the pyridine nitrogen is protonated, which further increases its deactivating effect. wikipedia.org
For pyridine itself, electrophilic attack, when forced under harsh conditions, occurs preferentially at the C-3 position. utexas.edu In this compound, the ring is substituted with an electron-donating alkyl group (isopropyl) at C-3 and a strongly electron-withdrawing and meta-directing cyano group at C-2. The combined influence of the deactivating pyridine nitrogen, the strongly deactivating cyano group, and the weakly activating isopropyl group makes predicting the precise outcome of EAS reactions complex, though substitution is generally expected to be difficult.
Direct halogenation (e.g., with Br₂ or Cl₂) of the pyridine ring typically requires high temperatures or strong Lewis acid catalysts. masterorganicchemistry.com Given the deactivating nature of the substituted pyridine ring in this compound, such reactions would likely demand forcing conditions. The most probable position for substitution would be C-5, which is meta to the deactivating cyano group and para to the activating isopropyl group, although the directing influence of the ring nitrogen remains a dominant factor.
Nitration , typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is also challenging on deactivated pyridine rings. masterorganicchemistry.com Extremely harsh conditions would be necessary to introduce a nitro group onto the ring of this compound. The C-5 position is again the most likely site for substitution, yielding 3-(propan-2-yl)-5-nitropyridine-2-carbonitrile, due to the directing effects of the existing substituents.
Nucleophilic Attack on the Pyridine Ring System
The Chichibabin reaction is a classic method for the amination of pyridines and related heterocycles, typically involving the reaction with sodium amide (NaNH₂) to introduce an amino group. scientificupdate.com The mechanism proceeds via nucleophilic addition of the amide anion to an electron-deficient carbon, followed by the elimination of a hydride ion (H⁻). scientificupdate.commyttex.net
For this compound, the C2 position is already substituted. The strong activation by the C2-cyano group makes the C4 and C6 positions prime targets for nucleophilic attack by the amide ion.
Attack at C6: This position is strongly activated and sterically accessible, making it a highly probable site for amination. The reaction would yield 6-amino-3-(propan-2-yl)pyridine-2-carbonitrile.
Attack at C4: This position is also electronically activated, but the adjacent isopropyl group at C3 may exert minor steric hindrance, potentially making this pathway less favorable than attack at C6.
A related transformation involves the direct nucleophilic aromatic substitution of the cyano group itself. While hydride is the leaving group in the classic Chichibabin reaction, strong nucleophiles like lithium amides have been shown to displace the cyano group from 2- and 4-cyanopyridines to yield the corresponding aminopyridines. researchgate.net This alternative pathway would result in the formation of 3-(propan-2-yl)pyridin-2-amine.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that can react with this compound at two primary sites: the nitrile carbon or the activated pyridine ring.
The most common reaction pathway for Grignard reagents with cyanopyridines involves nucleophilic addition to the electrophilic carbon atom of the nitrile group. wikipedia.orgnih.gov This reaction proceeds through an imine-magnesium salt intermediate. Subsequent acidic hydrolysis of this intermediate cleaves the C=N bond, yielding a ketone. nih.gov For this compound, this sequence provides a versatile route to 2-acyl-3-isopropylpyridine derivatives.
Reaction: this compound + R-MgX → Intermediate
Workup: Intermediate + H₃O⁺ → 1-(3-(propan-2-yl)pyridin-2-yl)alkan-1-one
Alternatively, direct nucleophilic addition of the organometallic reagent to the pyridine ring, particularly at the activated C4 or C6 positions, is possible. This would form a dihydropyridine intermediate, which can then be oxidized to restore aromaticity, resulting in an alkylated or arylated pyridine product. The choice of reagent and reaction conditions can influence the competition between nitrile addition and ring substitution. acs.org
Reactions Involving the Isopropyl Group
The isopropyl group, while generally stable, possesses a tertiary "benzylic-like" carbon atom—the carbon directly attached to the pyridine ring. This position is susceptible to oxidation due to the stabilization of radical or cationic intermediates by the aromatic ring. pearson.com
Vigorous oxidation, for instance with hot potassium permanganate (KMnO₄) or chromic acid, can lead to the cleavage of the isopropyl group and formation of the corresponding carboxylic acid, 3-(carboxy)pyridine-2-carbonitrile.
More controlled oxidation can functionalize the isopropyl group while preserving the carbon skeleton. A well-known analogy is the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, a key industrial process. ncert.nic.in Similar strategies could potentially convert the isopropyl group into a tertiary alcohol, 2-(3-(propan-2-yl)pyridin-2-yl)propan-2-ol, or a ketone, 2-(3-(propan-2-yl)pyridin-2-yl)acetone, depending on the reagents and conditions used. Milder oxidation methods, such as those employing sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO), are known to convert secondary alcohols to ketones under gentle conditions and could be adapted for functionalizing the side chain if it were first hydroxylated. google.com
Beyond oxidation, the isopropyl side-chain can be modified through other reactions, primarily targeting the activated tertiary carbon.
Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), can selectively introduce a halogen (typically bromine) at the benzylic-like position. pearson.com This would yield 2-bromo-2-(2-cyanopyridin-3-yl)propane.
This halogenated intermediate is a valuable synthetic handle. As a tertiary alkyl halide, it can undergo nucleophilic substitution reactions (Sₙ1 type) with a variety of nucleophiles (e.g., -OH, -OR, -CN, -N₃), allowing for the introduction of diverse functional groups onto the side chain. It could also undergo elimination reactions (E1 type) in the presence of a non-nucleophilic base to form an isopropenyl group on the pyridine ring. These pathways significantly expand the range of accessible derivatives from the parent molecule.
| Reaction Type | Reagent Example | Intermediate Product | Final Product Example |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS) | 2-bromo-2-(2-cyanopyridin-3-yl)propane | - |
| Nucleophilic Substitution (on halide) | NaOH (aq) | 2-bromo-2-(2-cyanopyridin-3-yl)propane | 2-(2-cyanopyridin-3-yl)propan-2-ol |
| Elimination (on halide) | DBU (non-nucleophilic base) | 2-bromo-2-(2-cyanopyridin-3-yl)propane | 3-(prop-1-en-2-yl)pyridine-2-carbonitrile |
| Vigorous Oxidation | KMnO₄, heat | This compound | 2-cyanonicotinic acid |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions are fundamental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net For heterocyclic compounds like this compound, these methods offer strategic pathways to introduce structural diversity by functionalizing the pyridine core. The presence of the nitrile group and the pyridine nitrogen can influence the electronic properties of the molecule and, consequently, its reactivity in these transformations. Palladium-catalyzed reactions, in particular, are extensively used for the modification of pyridine derivatives. mdpi-res.comresearchgate.net The three primary stages of many cross-coupling catalytic cycles are oxidative addition, transmetalation, and reductive elimination. umb.eduacs.org
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most important methods for constructing C(sp²)–C(sp²) bonds, which are prevalent in many biologically active compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.netnih.gov
In the context of this compound, the Suzuki-Miyaura coupling could be envisioned in two primary ways:
As a nucleophilic partner: The compound could be converted into an organoboron derivative, such as a pyridylboronate. This derivative could then be coupled with various aryl or heteroaryl halides. The development of efficient methods for the coupling of 2-pyridyl nucleophiles has been a significant area of research, as these substrates can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the slow rate of transmetalation. nih.gov
As an electrophilic partner: A halogenated precursor, such as a bromo- or chloro-substituted this compound, could be coupled with a range of aryl or heteroaryl boronic acids. nih.govresearchgate.net
Catalyst systems often employ palladium sources like Pd(dppf)Cl₂ or Pd(PPh₃)₄ in the presence of a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be highly dependent on the specific substrates being coupled. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives
This table presents data from studies on compounds analogous to this compound, illustrating typical reaction conditions and outcomes.
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~70-80 |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 |
| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82 |
Data compiled from studies on related pyridine compounds. nih.govresearchgate.net
Sonogashira and Heck Reactions on Pyridine Halides
The Sonogashira and Heck reactions provide powerful methodologies for introducing alkynyl and alkenyl groups, respectively, onto aromatic and heteroaromatic rings. These reactions are typically catalyzed by palladium complexes and are indispensable for the synthesis of conjugated systems. rsc.orgresearchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. umb.edu For a molecule like this compound, a halogenated precursor would be necessary to participate as the electrophilic partner. The reaction is traditionally co-catalyzed by a copper(I) salt, although copper-free conditions have been developed to avoid the homocoupling of alkynes (Glaser coupling). umb.eduorganic-chemistry.org The choice of solvent, base (typically an amine like triethylamine), and palladium catalyst/ligand system is critical for success. nih.govmdpi.com
Heck Reaction: This reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. researchgate.net Similar to the Sonogashira reaction, a halogenated derivative of this compound would be required. The Heck reaction allows for the stereoselective formation of E-isomers when terminal olefins are used. rsc.org
Table 2: Examples of Sonogashira and Heck Coupling with Aryl/Heteroaryl Halides
This table summarizes typical conditions for Sonogashira and Heck reactions performed on substrates similar to halogenated precursors of this compound.
| Reaction | Halide | Alkyne/Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | Triethylamine | Water (with surfactant) | 70 | Good |
| Sonogashira | 3-Bromobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Pyrrolidine | H₂O-DME | Reflux | 92 |
| Heck | 5-Iodo-2'-deoxyuridine | Butyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN/H₂O | 80 | Good |
| Heck | 3-Bromobenzaldehyde | Styrene | Pd(OAc)₂ | Pyrrolidine | H₂O-DME | Reflux | 90 |
Data compiled from studies on related coupling reactions. rsc.orgresearchgate.netmdpi.com
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of transition metal-catalyzed reactions is key to optimizing reaction conditions and expanding their scope. The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions, while distinct, share common fundamental steps involving a palladium catalyst. umb.eduacs.org
Suzuki-Miyaura Catalytic Cycle:
Oxidative Addition: A low-valent Pd(0) complex reacts with the pyridine halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). acs.org
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). This step is typically facilitated by a base. umb.edu
Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. acs.org
Sonogashira Catalytic Cycle (with Copper co-catalyst):
Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. umb.edu
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the pyridine halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex, yielding a Pd(II)-alkynyl species (Ar-Pd-C≡CR).
Reductive Elimination: The coupled product (Ar-C≡CR) is eliminated, regenerating the Pd(0) catalyst.
In copper-free Sonogashira (Heck alkynylation) pathways, the mechanism avoids the copper acetylide intermediate, with the alkyne coordinating directly to the palladium complex after oxidative addition. organic-chemistry.org
Heck Catalytic Cycle:
Oxidative Addition: Similar to the other cycles, a Pd(0) catalyst adds to the pyridine halide (Ar-X) to form the Ar-Pd-X intermediate.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by the insertion of the alkene into the Aryl-Pd bond. This forms a new alkyl-palladium intermediate.
β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the final alkene product and a hydrido-palladium complex (H-Pd-X).
Base-promoted Regeneration: The base removes HX from the hydrido-palladium complex, regenerating the Pd(0) catalyst. umb.edu
For all these reactions involving pyridine substrates, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation. researchgate.netresearchgate.net The choice of ligands is therefore critical to stabilize the catalyst and facilitate the desired reaction pathway.
Theoretical and Computational Studies of 3 Propan 2 Yl Pyridine 2 Carbonitrile
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. DFT methods are widely used because they offer a good balance between computational cost and accuracy for predicting molecular structures, energies, and electronic properties. For a molecule like 3-(propan-2-yl)pyridine-2-carbonitrile, DFT studies would provide fundamental insights into its intrinsic characteristics.
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly relevant due to the presence of the rotatable bond between the pyridine (B92270) ring and the isopropyl group. This rotation can lead to different spatial arrangements, or conformers, each with a distinct energy level. A computational study would identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers. This information is crucial as the conformation can influence the molecule's reactivity and interactions.
For example, a study on 2-chloro-4-pyridinecarbonitrile using the B3LYP/6-311++G(d,p) level of theory determined its optimized bond lengths and angles. aip.org The bond lengths within the pyridine ring were found to be approximately 1.39-1.40 Å, typical for aromatic C-C bonds, while the C≡N bond length was 1.155 Å. aip.org A similar analysis for this compound would precisely define its structure.
Table 1: Representative Optimized Bond Parameters for a Related Compound (2-Chloro-4-pyridinecarbonitrile) This table is illustrative and does not represent data for this compound.
| Parameter | Bond | Value (Å) |
|---|---|---|
| Bond Length | C2-C3 | 1.395 |
| Bond Length | C3-C4 | 1.396 |
| Bond Length | C4-C5 | 1.402 |
| Bond Length | C5-C6 | 1.388 |
| Bond Length | N1-C2 | 1.317 |
| Bond Length | C9≡N10 | 1.155 |
Source: aip.org
Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests higher reactivity. For 2-chloro-4-pyridinecarbonitrile, the calculated HOMO-LUMO energy gap is 5.273 eV, which indicates high kinetic stability. aip.org
Charge Distribution: This analysis determines the partial atomic charge on each atom in the molecule. It helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution. It plots the electrostatic potential onto the electron density surface of the molecule. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. For pyridine derivatives, the nitrogen atom typically creates a region of negative electrostatic potential, making it a site for electrophilic interaction. aip.orgneuroquantology.com An MEP map for this compound would highlight the nucleophilic character of the pyridine nitrogen and the electrophilic character of carbon atoms, particularly the carbon of the nitrile group.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled orbitals (donors) and empty orbitals (acceptors) within the molecule. nih.gov This method provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. nih.gov For instance, an NBO analysis on this compound would quantify the stabilization energy from interactions such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring.
Frontier Molecular Orbital (FMO) Analysis: This is closely related to HOMO-LUMO analysis and focuses on the frontier orbitals to predict the outcomes of chemical reactions. The shapes and energies of the HOMO and LUMO are used to determine how the molecule will interact with other reactants, for example, in cycloaddition reactions or nucleophilic/electrophilic substitutions.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally. nist.gov
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Identifying the geometry and energy of the transition state is a primary goal of mechanistic studies. Computational methods locate the TS as a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm its identity; a genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For a potential synthesis of this compound, computational modeling could identify the transition states for each step, revealing the precise atomic movements involved in bond formation and breakage. nih.gov
The activation energy (Ea) is the energy difference between the reactants and the transition state. It determines the rate of a reaction; a higher activation energy corresponds to a slower reaction. Computational chemistry allows for the direct calculation of this barrier.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-4-pyridinecarbonitrile |
Analysis of Intermolecular Interactions in Condensed Phases (e.g., Crystal Packing)
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions:No RDG analyses have been published for this compound, which would be necessary to visualize and quantify its non-covalent interactions.
While general principles of computational chemistry could be discussed, this would not adhere to the strict requirement of focusing solely on This compound and would necessitate speculation rather than reporting established research findings. The creation of data tables, as requested, is also precluded by the lack of available data.
Should relevant research on this specific compound be published in the future, the generation of the requested article would then become possible.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Heterocyclic Ring Systems
The reactivity of the nitrile group, combined with the inherent properties of the pyridine (B92270) ring, makes 3-(propan-2-yl)pyridine-2-carbonitrile a versatile precursor for synthesizing more complex heterocyclic systems, particularly those containing fused rings.
The 2-cyano group on the pyridine ring is a key functional handle for the construction of fused heterocyclic systems. Through cyclization reactions, this compound can be elaborated into a variety of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their presence in a wide range of biologically active compounds.
The general synthetic strategy often involves the initial transformation of the nitrile group or the introduction of a reactive group at an adjacent position on the pyridine ring, followed by an intramolecular cyclization. For instance, the reaction of a 2-aminopyridine-3-carbonitrile derivative with various reagents can lead to the formation of a fused pyrimidine (B1678525) ring. nih.govnih.gov While direct examples starting from this compound are not extensively documented, the established reactivity of related 2-cyanopyridines provides a clear blueprint for its potential applications. For example, a 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile has been shown to react with reagents like ethyl acetoacetate, acetic anhydride, and urea (B33335) to form the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
A hypothetical reaction pathway for the utilization of this compound in the synthesis of fused pyridines could involve its conversion to an amino or hydrazido derivative, which then undergoes cyclization. The table below outlines some established cyclization reactions on substituted pyridine carbonitriles that could be adapted for this compound.
| Starting Material Type | Reagent | Fused Ring System | Reference |
| 6-amino-pyridine-3-carbonitrile | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-amino-pyridine-3-carbonitrile | Acetic Anhydride | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-hydrazido-pyridine-3-carbonitrile | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |
| 2-oxo-pyridine-3,5-dicarbonitrile | Formic Acid | Tetrahydropyrido[2,3-d]pyrimidine | nih.gov |
This table presents examples of reactions on analogous compounds to illustrate the synthetic potential.
The pyridine-carbonitrile scaffold is a key component in the synthesis of certain polycyclic aromatic compounds (PACs), particularly those designed for applications in materials science. libretexts.org Research has demonstrated the use of pyridine-3,5-dicarbonitrile (B74902) cores, substituted with aryl groups, in the creation of advanced materials. beilstein-journals.org
A notable application is in the synthesis of materials for thermally activated delayed fluorescence (TADF). In this context, a pyridine-dicarbonitrile unit can act as an electron-accepting core. By attaching electron-donating polycyclic aromatic groups, such as carbazole (B46965), to this core, molecules with unique photophysical properties can be constructed. beilstein-journals.org The synthesis of these complex structures often begins with a functionalized pyridine ring, which is then elaborated through cross-coupling reactions to introduce the desired polycyclic aromatic substituents. beilstein-journals.org For example, a 2,6-dibromo-4-arylpyridine-3,5-dicarbonitrile can be reacted with a carbazole derivative to yield a highly conjugated polycyclic aromatic system. beilstein-journals.org The isopropyl group at the 3-position of this compound would influence the steric and electronic properties of such resulting polycyclic systems.
Utility in the Modular Synthesis of Advanced Organic Molecules
The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound, with its distinct functional groups, is a prime candidate for use as a modular scaffold.
Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the pyridine nitrogen to coordinate to a wide range of metal centers. The substitution pattern on the pyridine ring plays a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. nih.gov
This compound offers a scaffold that can be readily modified to generate novel ligands. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional coordination sites. These transformations allow for the synthesis of multidentate ligands. nih.gov For example, the synthesis of pyridine-derived thiosemicarbazide (B42300) and 1,2,4-triazole-3-thiol compounds has been demonstrated starting from pyridine-2,5-dicarboxylic acid, showcasing the versatility of pyridine-based scaffolds in generating ligands with diverse functionalities. nih.gov The presence of the isopropyl group in this compound can provide steric bulk, which is often a desirable feature in ligands used for asymmetric catalysis, as it can influence the enantioselectivity of a reaction. nih.gov
Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally related to the parent natural product, is a common strategy in medicinal chemistry to improve activity, selectivity, and pharmacokinetic properties. Many natural products and their analogs contain a pyridine or a fused pyridine core.
While direct literature examples of the incorporation of this compound into a natural product analog are not prominent, its potential as a building block is evident from synthetic strategies toward related structures. For instance, pyridine-derived analogues of the anti-tubercular drug bedaquiline (B32110) have been synthesized, where the original quinoline (B57606) ring is replaced by a substituted pyridine. nih.gov These syntheses often rely on cross-coupling reactions to attach various aryl groups to a core pyridine structure. The functional groups of this compound make it amenable to such synthetic routes, allowing for its potential incorporation into novel analogs of pyridine-containing natural products. The synthesis of mycoplanecin A, a macrocyclic peptide with antitubercular activity, highlights the importance of non-standard amino acid-like building blocks, and the versatile chemistry of pyridine-carbonitriles could be leveraged to create novel peptide-like structures. acs.org
Potential in Functional Materials Research (non-biological)
The electronic properties of the pyridine-carbonitrile system make it an attractive component for the design of novel organic functional materials, particularly in the field of organic electronics.
Research into materials for organic light-emitting diodes (OLEDs) has identified pyridine-carbonitrile derivatives as promising candidates for TADF emitters. beilstein-journals.org These materials are designed with distinct electron-donating and electron-accepting moieties within the same molecule. The pyridine-carbonitrile unit typically serves as the electron-accepting part. By synthetically connecting this to an electron-donating group, such as a carbazole, it is possible to achieve a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. beilstein-journals.org
The substitution on the pyridine ring can be used to fine-tune the material's properties. The presence of an alkyl group like the isopropyl group in this compound would be expected to influence the solubility and film-forming properties of the resulting material, which are important considerations for device fabrication. Furthermore, the electronic effect of the alkyl group can modulate the energy levels of the molecular orbitals, thereby affecting the emission color and efficiency of the OLED. Studies on related pyridine-carbonitrile-carbazole TADF materials have shown that such modifications can lead to high external quantum efficiencies in OLED devices. beilstein-journals.org
Advanced Applications of this compound in Organic Synthesis and Materials Science
The pyridine-carbonitrile scaffold is a cornerstone in the development of advanced organic materials, offering a unique combination of electronic properties and synthetic versatility. While direct research on this compound is not extensively documented in public literature, its structural motifs—a pyridine ring, a nitrile group, and an alkyl substituent—are characteristic of molecules at the forefront of materials science. This article explores the potential advanced applications of this compound by examining the established roles of closely related pyridine-carbonitrile derivatives in organic synthesis and materials science.
Precursor for Conjugated Polymers and Organic Semiconductors
The fundamental structure of this compound suggests its utility as a building block for complex organic functional materials. The electron-withdrawing nature of the nitrile group combined with the π-deficient pyridine ring makes this class of compounds valuable in constructing materials with tailored electronic properties.
Organic semiconductors are materials based on carbon compounds that exhibit semiconducting properties. mdpi.com They are broadly classified into small molecules and polymers. researchgate.net These materials are gaining significant attention due to their potential for creating flexible, lightweight, and low-cost electronic devices. mdpi.com The electronic properties of conjugated polymers and organic semiconductors are dictated by their molecular structure, particularly the arrangement of electron-donating and electron-accepting moieties.
Pyridine-carbonitrile derivatives are frequently employed as the electron-acceptor component in donor-acceptor architectures. This structural design is crucial for tuning the bandgap and charge transport properties of the resulting materials. For instance, pyridine-carbazole acrylonitrile (B1666552) derivatives, which feature a donor (carbazole) and an acceptor (pyridine-acrylonitrile), have been synthesized and studied for their optical and electrical properties. acs.org These compounds exhibit strong fluorescence and their absorption and emission characteristics can be tuned by the substitution pattern on the pyridine ring. acs.org
The synthesis of such materials often involves cross-coupling reactions or condensations where the pyridine-carbonitrile unit is introduced. While specific polymerization schemes involving this compound are not detailed in available research, its structure is amenable to common polymerization and modification reactions. The isopropyl group at the 3-position can influence the solubility and morphology of the resulting polymers, which are critical factors for their processing and performance in devices.
The table below summarizes the photophysical properties of some representative pyridine-carbazole acrylonitrile derivatives, illustrating how the substitution pattern affects their electronic behavior.
| Compound | Absorption (λmax, nm) in Solution | Absorption (λmax, nm) in Solid State | Emission (λmax, nm) |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 380 | 398 | 540 |
| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 378 | 390 | 540 |
| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl)) acrylonitrile | 396 | 442 | 604 |
| Data sourced from acs.org |
The unique photophysical properties of pyridine-carbonitrile derivatives make them prime candidates for use in a variety of organic electronic and optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs). In these devices, materials capable of efficient light emission upon electrical excitation are required.
Pyridine-carbonitrile cores are integral to the design of highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters. TADF molecules can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. A novel blue TADF emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), which directly links a carbazole donor to a pyridine-3,5-dicarbonitrile acceptor, demonstrates the effectiveness of this molecular design. The strategic placement of cyano groups and carbazole groups on the pyridine core results in a very small singlet-triplet energy splitting, which is a key requirement for efficient TADF.
Derivatives of pyridine-carbonitrile have been successfully incorporated into OLEDs, leading to devices with exceptional performance. For example, a green OLED based on the TADF compound TPAmPPC, a triarylamine-pyridine-carbonitrile derivative, exhibited a record-breaking external quantum efficiency of up to 39.8%. These materials not only show high efficiency but also demonstrate good operational stability and high-temperature resistance, which are crucial for practical applications.
The role of this compound in this context would be as a foundational unit for creating novel donor-acceptor molecules. The presence of the nitrile group at the 2-position and the isopropyl group at the 3-position would influence the electronic structure and steric hindrance around the pyridine core, thereby affecting the photophysical properties such as the emission color and efficiency of the final TADF molecule. The synthesis of such emitters often involves building upon a central pyridine-carbonitrile scaffold, attaching electron-donating groups to create the desired donor-acceptor structure.
The table below presents the performance of an OLED device using a pyridine-carbonitrile-based TADF emitter.
| Device Parameter | Value |
| Emitter | TPAmPPC |
| Maximum External Quantum Efficiency (EQE) | 39.8% |
| Current Efficiency | 130.1 ± 2.1 cd A⁻¹ |
| Power Efficiency | 136.3 ± 2.2 lm W⁻¹ |
| Data sourced from |
Future Directions and Emerging Research Avenues
Development of Ultra-Efficient and Atom-Economical Synthetic Protocols
The future of synthesizing 3-(propan-2-yl)pyridine-2-carbonitrile and its derivatives lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic routes may rely on multi-step processes or require harsh reaction conditions. rsc.orggoogle.com Future research will likely focus on the following:
C-H Activation: Direct functionalization of the pyridine (B92270) ring or the isopropyl group through C-H activation would represent a significant leap in efficiency. This approach eliminates the need for pre-functionalized starting materials, thereby reducing waste and shortening synthetic sequences.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Implementing flow chemistry for the synthesis of this compound could lead to improved yields, higher purity, and safer handling of reactive intermediates.
Biocatalysis: The use of enzymes as catalysts could provide unparalleled selectivity and operate under mild, environmentally benign conditions. Research into identifying or engineering enzymes for the specific transformations needed would be a significant step towards sustainable production.
A comparative overview of potential synthetic strategies is presented below:
| Methodology | Advantages | Research Focus |
| C-H Activation | High atom economy, reduced steps | Development of selective catalysts (e.g., Pd, Ru, Rh), understanding regioselectivity. |
| Flow Chemistry | Enhanced safety, scalability, purity | Reactor design, optimization of reaction parameters, integration of in-line purification. |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering, optimization of enzymatic reaction conditions. |
Exploration of Unconventional Reactivity Patterns and Transformation Cascades
The interplay between the nitrile, the isopropyl group, and the pyridine ring in this compound could give rise to novel reactivity. Future work should aim to uncover and harness these unique chemical behaviors.
One promising area is the exploration of radical-mediated reactions. The generation of pyridinyl radicals through single-electron reduction can lead to functionalization patterns that are distinct from traditional Minisci-type reactions. acs.org This opens up possibilities for introducing a wide range of substituents at positions that are otherwise difficult to access.
Furthermore, the development of transformation cascades , where a single set of reagents triggers a series of consecutive reactions, is a highly attractive research direction. For instance, a reaction could be designed to initially involve the nitrile group, with the resulting intermediate then undergoing a cyclization reaction involving the isopropyl group or the pyridine ring. Such cascades are highly efficient as they build molecular complexity rapidly in a single synthetic operation.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. researchgate.netdoaj.org For a molecule like this compound, these computational tools can be applied to:
Predict Reaction Outcomes: ML models, trained on vast datasets of chemical reactions, can predict the likely products and yields for a given set of reactants and conditions. researchgate.netarxiv.org This can save significant time and resources by avoiding unsuccessful experiments.
Optimize Reaction Conditions: AI algorithms can explore a multidimensional reaction space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity, a task that is often labor-intensive through traditional experimentation. arxiv.org
Discover Novel Synthetic Routes: Retrosynthesis AI programs can propose entirely new synthetic pathways to the target molecule, potentially highlighting more efficient or innovative strategies that a human chemist might overlook. nih.goviscientific.org
The integration of AI can accelerate the discovery and development of derivatives of this compound for various applications. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Forward-Reaction Prediction | Forecast the outcome of a planned reaction. nih.gov | Reduced number of failed experiments, faster screening of new reactions. |
| Condition Optimization | Identify the best set of reaction parameters for yield and selectivity. researchgate.net | Higher efficiency, lower costs, and improved sustainability of chemical processes. |
| Retrosynthesis Planning | Propose viable synthetic routes to a target molecule. doaj.orgiscientific.org | Discovery of novel and more efficient synthetic strategies. |
Investigations into Novel Photo-Induced and Electro-Chemical Transformations
Photochemistry and electrochemistry offer unique, "reagent-free" methods for activating molecules and driving chemical reactions under mild conditions.
Photo-Induced Transformations: The pyridine moiety can be activated by light. For example, photochemical methods can be used for the functionalization of pyridines with radicals. acs.org Research into the photo-induced reactions of this compound could uncover new ways to modify the molecule, such as selective C-H functionalization or cycloaddition reactions. The photochemical valence isomerization of related pyridine N-oxides to achieve selective hydroxylation is another area of inspiration. acs.orgnih.gov
Electro-Chemical Transformations: Electrochemical methods provide precise control over the redox potential of a reaction, enabling transformations that are difficult to achieve with conventional chemical reagents. This could be used, for example, to selectively reduce the nitrile group or to generate radical intermediates for coupling reactions.
These energy-input methods are highly aligned with the goals of green chemistry and could unlock novel reactivity pathways for this compound.
Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound, featuring a nitrogen atom in the pyridine ring and a nitrile group, makes it an excellent candidate as a ligand in coordination chemistry and a building block in supramolecular chemistry.
The nitrogen atom of the pyridine and the nitrile group can both act as coordination sites for metal ions, potentially forming well-defined metal-organic frameworks (MOFs) or coordination polymers. The steric bulk of the isopropyl group would play a crucial role in directing the self-assembly process and influencing the final architecture of the resulting supramolecular structure. Related N-(pyridine-2-carbon-yl)pyridine-2-carboxamide structures have already been investigated as potential ligands for supramolecular chemistry, highlighting the promise of this molecular class. nih.gov
Future research could focus on:
Synthesizing and characterizing coordination complexes with various metal ions.
Investigating the self-assembly of the molecule on surfaces to form ordered monolayers.
Exploring its use in the construction of functional materials, such as sensors or catalysts, based on the organized assembly of the molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(propan-2-yl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling 2-cyanopyridine derivatives with isopropyl groups under palladium catalysis. Microwave-assisted synthesis has been reported to improve yields (e.g., 65–78%) by reducing reaction times compared to conventional heating . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity and byproduct formation. Characterization via H/C NMR and HPLC is essential to confirm purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography (for solid-state structure) and spectroscopic techniques (FTIR, UV-Vis) are primary tools. Computational methods like DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, the nitrile group’s electron-withdrawing effect can be quantified via Hammett constants, while steric effects from the isopropyl group may influence intermolecular interactions .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C or in strongly acidic/basic conditions. Accelerated stability testing via HPLC is recommended for long-term storage protocols .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?
- Methodological Answer : Kinetic studies using in-situ IR or mass spectrometry can identify intermediates and optimize stepwise additions. For instance, controlled addition of isopropyl halides reduces dimerization byproducts. Flow chemistry systems improve heat/mass transfer, enhancing scalability. Recent studies report >90% purity when using immobilized catalysts in continuous flow reactors .
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Methodological Answer : Derivatives exhibit inhibitory activity against kinases and cytochrome P450 enzymes. Structure-activity relationship (SAR) studies suggest the nitrile group acts as a hydrogen-bond acceptor, while the isopropyl moiety enhances lipophilicity for membrane penetration. In vitro assays (e.g., enzyme inhibition IC) combined with molecular docking (e.g., AutoDock Vina) can validate binding modes .
Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, solvent concentrations). For example, cytotoxicity in cancer cells (e.g., IC = 5–20 μM) may vary due to differences in metabolic activity. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity) are critical for reproducibility .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states for nitrile group reactions. Software like Gaussian or ORCA calculates activation energies for proposed mechanisms (e.g., nucleophilic attack at the cyano carbon). Machine learning models trained on reaction databases (e.g., USPTO) may predict feasible synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
